

Gas-Phase Infrared Spectroscopy of Chlorofluoromethane: A Technical Guide

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Compound of Interest

Compound Name: Chlorofluoromethane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoromethane (CH₂ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications as a refrigerant and blowing agent. Its molecular structure and atmospheric properties make the study of its gas-phase infrared spectrum a subject of significant interest. This technical guide provides an in-depth analysis of the gas-phase infrared spectra of **chlorofluoromethane**, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows. This information is crucial for researchers in atmospheric science, molecular spectroscopy, and computational chemistry, as well as for professionals in drug development who may encounter similar molecular structures.

Chlorofluoromethane is an asymmetric rotor belonging to the C_s symmetry point group. Its nine fundamental vibrational modes are categorized into six of A' symmetry and three of A'' symmetry, which give rise to distinct features in its infrared spectrum.^[1] The analysis of these spectral features provides valuable insights into the molecule's vibrational and rotational energy levels, bond strengths, and overall molecular geometry.

Vibrational and Spectroscopic Data

The gas-phase infrared spectrum of **chlorofluoromethane** has been extensively studied, revealing a complex series of fundamental, overtone, and combination bands. The vibrational analysis is crucial for understanding the molecule's behavior as a greenhouse gas. The most

intense absorption bands for CH₂ClF are located in the atmospheric window between 750 and 1200 cm⁻¹, which is a primary reason for its greenhouse potential.[2]

Fundamental Vibrational Frequencies

The nine fundamental vibrational modes of **chlorofluoromethane** have been assigned through analysis of its infrared spectrum. These frequencies are summarized in the table below.

Vibrational Mode	Symmetry	Frequency (cm ⁻¹)	Description
ν_1	A'	~2993	CH ₂ symmetric stretch
ν_2	A'	~1475	CH ₂ deformation (scissoring)
ν_3	A'	~1350	CH ₂ wagging
ν_4	A'	~1050	C-F stretch
ν_5	A'	~750	C-Cl stretch
ν_6	A'	~370	F-C-Cl bending
ν_7	A''	~3050	CH ₂ asymmetric stretch
ν_8	A''	~1150	CH ₂ rocking
ν_9	A''	~900	CH ₂ twisting

Note: The exact frequencies may vary slightly between different studies and resolutions.

Overtone and Combination Bands

In addition to the fundamental bands, the infrared spectrum of **chlorofluoromethane** exhibits numerous overtone and combination bands. For instance, seventeen harmonic and overtone bands have been observed when moderate amounts of the gas are measured.[3] High-resolution measurements have resolved rotational lines within several of these bands in the near-infrared region.[3]

Atmospheric Implications

The spectroscopic properties of **chlorofluoromethane** are directly relevant to its impact as a greenhouse gas. Its atmospheric lifetime and global warming potential (GWP) are key metrics for assessing its environmental impact. The GWP is a measure of the total energy that a gas absorbs over a specific period (usually 100 years) compared to carbon dioxide.^[4]

Atmospheric Lifetime and Global Warming Potential (GWP)

Time Horizon	GWP
20-year	323
100-year	83
500-year	42

The atmospheric lifetime of **chlorofluoromethane** is approximately 1.3 years.^[1]

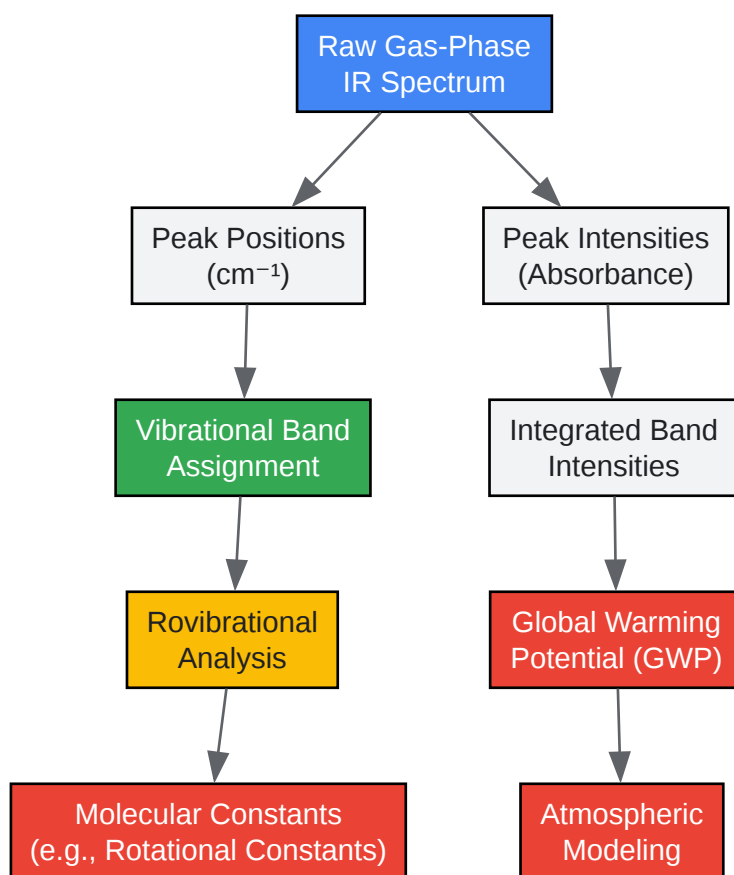
Experimental Protocols

The acquisition of high-quality gas-phase infrared spectra of **chlorofluoromethane** relies on well-defined experimental procedures. Fourier Transform Infrared (FTIR) spectroscopy is the most common technique employed for these measurements.

Gas-Phase FTIR Spectroscopy Workflow

A typical experimental workflow for obtaining the gas-phase infrared spectrum of a sample like **chlorofluoromethane** is outlined below.





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